molecular formula C8H8ClN3O2 B2854555 1-Methylbenzotriazole-4-carboxylic acid;hydrochloride CAS No. 2260935-81-5

1-Methylbenzotriazole-4-carboxylic acid;hydrochloride

Cat. No.: B2854555
CAS No.: 2260935-81-5
M. Wt: 213.62
InChI Key: MMTYFEFIQWFVPZ-UHFFFAOYSA-N
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Description

1-Methylbenzotriazole-4-carboxylic acid;hydrochloride is a chemical compound with the molecular formula C8H8ClN3O2 and a molecular weight of 213.62 g/mol. It is a derivative of benzotriazole, a heterocyclic compound known for its diverse applications in various fields, including corrosion inhibition, medicinal chemistry, and material sciences .

Preparation Methods

The hydrochloride salt is then formed by reacting the free base with hydrochloric acid . Industrial production methods often utilize efficient and scalable synthetic routes to ensure high yields and purity of the final product .

Chemical Reactions Analysis

1-Methylbenzotriazole-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The benzotriazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-Methylbenzotriazole-4-carboxylic acid;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used as a corrosion inhibitor in various industrial applications, including metalworking fluids and cooling systems.

Comparison with Similar Compounds

1-Methylbenzotriazole-4-carboxylic acid;hydrochloride can be compared with other benzotriazole derivatives, such as:

    4(5)-Methylbenzotriazole: Known for its corrosion inhibition properties.

    1-Isopropylbenzotriazole-5-carboxylic acid: A selective small-molecule agonist of the human orphan G-protein-coupled receptor.

    Benzotriazole: The parent compound, widely used in various applications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-methylbenzotriazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2.ClH/c1-11-6-4-2-3-5(8(12)13)7(6)9-10-11;/h2-4H,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMTYFEFIQWFVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2N=N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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